1-(5h-Dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-2-amine
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Overview
Description
5-[2-(Dimethylamino)propyl]-5H-dibenz[b,f]azepine is a tricyclic compound that belongs to the class of dibenzazepines. It is known for its significant pharmacological properties, particularly in the treatment of depressive disorders. This compound is structurally characterized by a dibenzazepine core with a dimethylamino propyl side chain, which contributes to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Dimethylamino)propyl]-5H-dibenz[b,f]azepine typically involves the reaction of dibenzazepine with 3-dimethylaminopropyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
5-[2-(Dimethylamino)propyl]-5H-dibenz[b,f]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives, which can further be utilized in various pharmacological applications .
Scientific Research Applications
5-[2-(Dimethylamino)propyl]-5H-dibenz[b,f]azepine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various tricyclic compounds.
Biology: It serves as a tool to study neurotransmitter pathways and receptor interactions.
Mechanism of Action
The mechanism of action of 5-[2-(Dimethylamino)propyl]-5H-dibenz[b,f]azepine involves the inhibition of serotonin and norepinephrine reuptake transporters. By blocking these transporters, the compound increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating symptoms of depression . The molecular targets include the serotonin transporter (SERT) and the norepinephrine transporter (NET), and the pathways involved are primarily related to monoaminergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Imipramine: Another tricyclic antidepressant with a similar structure but different side chains.
Amitriptyline: A tricyclic compound with a similar core structure but different pharmacological properties.
Clomipramine: Similar in structure but with a chlorine atom substitution, leading to different therapeutic effects.
Uniqueness
5-[2-(Dimethylamino)propyl]-5H-dibenz[b,f]azepine is unique due to its specific side chain, which imparts distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it particularly effective in certain therapeutic applications, especially in the treatment of depressive disorders .
Properties
CAS No. |
63918-76-3 |
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Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C19H22N2/c1-15(20(2)3)14-21-18-10-6-4-8-16(18)12-13-17-9-5-7-11-19(17)21/h4-13,15H,14H2,1-3H3 |
InChI Key |
BSZNQHDGIACTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2C=CC3=CC=CC=C31)N(C)C |
Origin of Product |
United States |
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